4-(Chlorocarbonyl)phenyl nonanoate

Catalog No.
S8830478
CAS No.
61096-99-9
M.F
C16H21ClO3
M. Wt
296.79 g/mol
Availability
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4-(Chlorocarbonyl)phenyl nonanoate

CAS Number

61096-99-9

Product Name

4-(Chlorocarbonyl)phenyl nonanoate

IUPAC Name

(4-carbonochloridoylphenyl) nonanoate

Molecular Formula

C16H21ClO3

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C16H21ClO3/c1-2-3-4-5-6-7-8-15(18)20-14-11-9-13(10-12-14)16(17)19/h9-12H,2-8H2,1H3

InChI Key

BRVFAFHRICLABP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl

4-(Chlorocarbonyl)phenyl nonanoate is an organic compound characterized by its unique structure, which consists of a phenyl group substituted with a chlorocarbonyl group and an ester moiety derived from nonanoic acid. Its molecular formula is C16H21ClO3C_{16}H_{21}ClO_3, and it has a molecular weight of approximately 296.789 g/mol. The compound features a chlorinated carbonyl group, which contributes to its reactivity and potential applications in various chemical processes and biological systems .

  • Nucleophilic Substitution: The chlorocarbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Ester Hydrolysis: In the presence of water or an aqueous base, the ester bond can be hydrolyzed to yield nonanoic acid and 4-(chlorocarbonyl)phenol.
  • Reduction Reactions: The chlorocarbonyl group may be reduced to form a corresponding alcohol or amine, depending on the reducing agent used.

Common reagents for these reactions include water for hydrolysis, sodium hydroxide for base-catalyzed reactions, and lithium aluminum hydride for reductions.

The synthesis of 4-(chlorocarbonyl)phenyl nonanoate typically involves two main steps:

  • Formation of the Chlorocarbonyl Group: This can be achieved by reacting phenol with phosgene or a suitable chlorinating agent to introduce the chlorocarbonyl moiety.
  • Esterification: The resultant chlorocarbonyl phenol is then reacted with nonanoic acid in the presence of an acid catalyst (such as sulfuric acid) to form the ester.

This method allows for high yields and purity of the final product.

4-(Chlorocarbonyl)phenyl nonanoate has potential applications in various fields:

  • Chemical Intermediates: It can serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
  • Polymer Production: The compound may be used in the formulation of polymers that require specific thermal or mechanical properties.
  • Biological Research: Its unique structure makes it a candidate for studies involving drug delivery systems or as a precursor for biologically active compounds .

Interaction studies involving 4-(chlorocarbonyl)phenyl nonanoate could focus on its reactivity with biological molecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential toxicity and efficacy in medicinal chemistry. Preliminary studies suggest that chlorinated compounds can interact with cellular components, leading to alterations in cell signaling pathways or metabolic processes.

Several compounds share structural similarities with 4-(chlorocarbonyl)phenyl nonanoate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
4-(Chlorocarbonyl)phenyl acetateC10H9ClO2C_{10}H_{9}ClO_{2}Contains an acetate group instead of nonanoate; used as a solvent and reagent.
4-(Chlorocarbonyl)phenyl hexanoateC13H15ClO3C_{13}H_{15}ClO_{3}Shorter carbon chain compared to nonanoate; similar reactivity profile.
Nonanoic acidC9H18O2C_{9}H_{18}O_{2}A fatty acid without the chlorinated phenol; used in food and cosmetic industries.
ChlorobenzeneC6H5ClC_{6}H_{5}ClA simpler structure lacking the carbon chain; widely used as a solvent and intermediate in chemical synthesis.

The uniqueness of 4-(chlorocarbonyl)phenyl nonanoate lies in its combination of both aromatic and aliphatic characteristics, along with the presence of a reactive chlorocarbonyl group that enhances its utility in organic synthesis and potential biological applications .

Molecular Architecture

The molecular structure of 4-(chlorocarbonyl)phenyl nonanoate integrates three functional groups:

  • Chlorocarbonyl group (-COCl): Enhances electrophilic reactivity, enabling nucleophilic acyl substitution reactions.
  • Phenyl ring: Provides structural rigidity and influences electronic properties through conjugation with the carbonyl group.
  • Nonanoate ester: A nine-carbon aliphatic chain that confers hydrophobicity and modifies solubility parameters.

The compound’s SMILES notation is ClC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCCCC, reflecting its linear alkyl chain and para-substituted aromatic system.

Physical Properties

Experimental data for 4-(chlorocarbonyl)phenyl nonanoate remain limited, but comparisons with structural analogs provide insights:

Property4-(Chlorocarbonyl)phenyl Nonanoate4-(Chlorocarbonyl)phenyl Acetate Nonyl Nonanoate
Molecular FormulaC₁₆H₂₁ClO₃C₉H₇ClO₃C₁₈H₃₆O₂
Molecular Weight (g/mol)296.79198.61284.48
Boiling Point (°C)~320 (estimated)245–247334.7
Density (g/cm³)~1.15 (estimated)1.250.864

The elongated nonanoate chain reduces density compared to shorter-chain esters like the acetate derivative, while the chlorocarbonyl group elevates boiling points relative to non-polar esters.

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

296.1179222 g/mol

Monoisotopic Mass

296.1179222 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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